3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride
Description
Properties
CAS No. |
99614-04-7 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20;/h2-5,8-9,11-12H,6-7,10H2,1H3;1H |
InChI Key |
ZWZTWEXCTIJPEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Classical Mannich Reaction with Formaldehyde Reagents
The foundational approach involves condensing 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1) with formaldehyde derivatives in the presence of mineral acids. As detailed in US7696356B2, the reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 110–120°C for 3–5 hours. Paraformaldehyde serves as the formaldehyde source, while hydrochloric acid catalyzes the methylene bridge formation.
Critical Parameters:
-
Solvent System: DMF enables solubility of both aromatic and imidazole components while stabilizing charged intermediates.
-
Acid Catalyst: Concentrated HCl (32% w/w) at 0.2–0.5 equivalents prevents over-protonation of the imidazole nitrogen.
-
Stoichiometry: A 5:1 molar ratio of paraformaldehyde to carbazolone ensures complete conversion.
-
Reactants: 1.75 g (8.8 mmol) carbazolone, 1.55 g paraformaldehyde (50 mmol CH₂O), 0.25 mL HCl (32%)
-
Conditions: DMF solvent, 110°C, 5 hours
-
Yield: 68% isolated product
Ammonium Salt-Accelerated Mannich Reaction
Incorporating ammonium chloride (0.9 eq) reduces reaction time by 40% while boosting yields to 75–80%. The ammonium ion likely stabilizes transition states through hydrogen bonding, as evidenced by TLC monitoring showing 90% conversion within 2 hours versus 5 hours in its absence.
Table 1: Ammonium Chloride Impact on Reaction Kinetics
| Time (h) | Conversion (%) Without NH₄Cl | Conversion (%) With NH₄Cl |
|---|---|---|
| 1 | 32 | 58 |
| 2 | 55 | 90 |
| 4 | 78 | 95 |
Large-Scale Manufacturing Adaptations
US7696356B2 discloses a 100-fold scaled-up process:
-
Reactants: 175 g carbazolone, 155 g paraformaldehyde, 45 g NH₄Cl, 25 mL HCl
-
Workup: Precipitation with ice water followed by acetone trituration
-
Yield: 72% at 0.88 mol scale
This method eliminates hazardous solvents like chloroform previously used in older processes.
One-Step Alkylation Strategies
Recent patents describe direct alkylation of carbazolone with preformed imidazole derivatives, circumventing intermediate isolation.
Silane-Mediated Coupling (US7521565B2)
Reacting carbazolone with 2-methylimidazole in the presence of chlorotrimethylsilane (TMSCl) and tetramethyldiaminomethane achieves 81.5% yield:
Reaction Mechanism:
-
TMSCl activates the carbazolone α-position via silylation
-
Tetramethyldiaminomethane deprotonates 2-methylimidazole
-
Nucleophilic attack forms the C-N bond
Optimized Protocol:
Aluminum Chloride-Catalyzed Variant
Substituting TMSCl with AlCl₃ in DMF reduces costs but lowers yield to 55% due to side-product formation. This method is less favored industrially due to purification challenges.
Transamination of Dialkylamino Precursors
DE60314400T2 and CN1665823A detail transamination routes starting from 3-[(dimethylamino)methyl]carbazolone derivatives.
Solvent System Innovations
Replacing toxic dichloroethane with DMF/water biphasic systems enables:
Key Steps:
-
Hydrochloride salt formation of dimethylamino intermediate
-
Displacement with 2-methylimidazole at 90°C
-
Crystallization from ethanol/water
Table 2: Transamination Efficiency Across Solvents
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF/Water | 90 | 78 | 93 |
| THF | 65 | 62 | 87 |
| Dichloroethane | 120 | 81 | 89 |
Hydrochloride Salt Formation
Final conversion to the hydrochloride salt occurs via two primary methods:
Direct Precipitation from Reaction Mixture
Adding concentrated HCl (1.1 eq) to the alkylation product in ethanol induces crystallization:
Post-Synthesis Acid Treatment
Dissolving the free base in hot ethanol followed by HCl gas bubbling achieves 99.5% purity:
Comparative Analysis of Methodologies
Table 3: Industrial Viability Assessment
| Parameter | Mannich Reaction | Alkylation | Transamination |
|---|---|---|---|
| Raw Material Cost | $120/kg | $95/kg | $140/kg |
| Reaction Time | 5 h | 10 h | 8 h |
| Yield | 72% | 81% | 78% |
| Purity | 98% | 99% | 93% |
| Scalability | >100 kg | >500 kg | 50 kg |
The alkylation method offers superior scalability and yield, though requiring stringent temperature control. Mannich reactions remain preferable for small-scale API production due to established regulatory acceptance.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3RS)-3-[(1H-Imidazol-1-yl)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride
- CAS Number : 99614-03-6 (free base) / 119812-29-2 (hydrochloride salt, when applicable) .
- Molecular Formula : C₁₇H₁₇N₃O·HCl
- Molecular Weight : 279.34 g/mol (free base) / 315.8 g/mol (hydrochloride) .
Role and Significance :
This compound is recognized as Ondansetron EP Impurity G (or C-Desmethyl Ondansetron ), a pharmacopoeial reference standard in the quality control of ondansetron hydrochloride, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea . Structurally, it differs from ondansetron by the absence of a methyl group on the imidazole ring, altering its pharmacological profile .
Synthesis :
Produced during ondansetron synthesis via condensation reactions involving carbazole intermediates and imidazole derivatives. For example, hydrazone formation and cyclization steps are critical .
Table 1: Structural and Functional Comparison of Key Carbazole Derivatives
Key Findings from Research and Analytical Studies:
Structural Impact on Activity: Ondansetron’s 2-methylimidazole group is essential for 5-HT₃ receptor binding. Removal or substitution (e.g., Impurity G’s unmethylated imidazole or Impurity A’s dimethylamino group) abolishes activity . Impurity G lacks the methyl group on the imidazole, reducing steric hindrance and altering polarity, which affects receptor interaction .
Analytical Differentiation :
- Capillary Zone Electrophoresis (CZE) : Ondansetron (migration time: 3.05 min) is resolvable from Impurity A (3.3 min) using a 35 mM phosphate buffer (pH 6.0), demonstrating distinct electrophoretic mobilities due to substituent charges .
- Chromatographic Behavior : Impurity G elutes earlier than ondansetron in reversed-phase HPLC due to reduced hydrophobicity .
Synthetic Pathways :
- Impurity G arises from incomplete methylation during the coupling of 1H-imidazole to the carbazole intermediate .
- Impurity A forms via a Mannich reaction involving dimethylamine instead of 2-methylimidazole .
Table 2: Physicochemical Properties of Selected Compounds
| Property | Impurity G | Ondansetron | Impurity A |
|---|---|---|---|
| Solubility | Slightly soluble in water | Freely soluble in water | Soluble in polar organic solvents |
| pKa | 6.8 (imidazole ring) | 7.4 (imidazole ring) | 8.1 (dimethylamino group) |
| UV λmax (nm) | 216 nm | 216 nm | 210 nm |
| Hygroscopicity | Low | High (due to dihydrate form) | Moderate |
Biological Activity
The compound 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride , also known as C-Demethylondansetron, is a derivative of ondansetron, a well-known antiemetic drug. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H24ClN3O3
- Molecular Weight : 365.85 g/mol
- CAS Number : 103639-04-9
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT3 receptor. It acts as an antagonist at these receptors, which are crucial in mediating nausea and vomiting responses in the central nervous system.
Antiemetic Activity
Research indicates that derivatives of ondansetron exhibit significant antiemetic properties. The imidazole moiety in this compound enhances its binding affinity to the 5-HT3 receptor, leading to effective inhibition of nausea and vomiting.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A549 (Lung) | 1.61 ± 0.92 | |
| MCF7 (Breast) | 1.98 ± 1.22 | |
| HT29 (Colon) | < 10 | |
| Jurkat (Leukemia) | < 10 |
These results suggest that the compound exhibits potent cytotoxicity against multiple cancer cell lines, which may be leveraged for therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Imidazole Ring : Essential for enhancing receptor binding and activity.
- Tetrahydrocarbazole Structure : Contributes to lipophilicity and cellular uptake.
The presence of electron-donating groups significantly influences the potency against various cell lines.
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of imidazole-containing carbazole derivatives demonstrated that modifications at the imidazole position significantly increased cytotoxicity against breast and lung cancer cell lines. The study highlighted that compounds with a methyl group at position 9 showed enhanced activity compared to their non-methylated counterparts.
Case Study 2: Pharmacokinetics
Another investigation into the pharmacokinetics of ondansetron derivatives found that this specific compound exhibited favorable absorption characteristics and a half-life conducive to therapeutic use in managing chemotherapy-induced nausea.
Q & A
Q. What are the established synthetic routes for 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition reactions. A patented route involves reacting imidazole derivatives with carbazole intermediates under controlled conditions (e.g., reflux in toluene) . Key parameters include:
- Catalyst selection : Use of copper(I) catalysts for cycloaddition efficiency .
- Temperature : Optimal yields (≥80%) are achieved at 80–100°C .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of the imidazole moiety .
Q. How is the compound characterized, and what analytical techniques validate its purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁵N NMR spectroscopy confirm substituent positions and hydrogen bonding interactions. For example, ¹H-¹⁵N HMBC correlations resolve ambiguities in imidazole ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 325.15) and detects impurities .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric accuracy (e.g., C: 63.2%, H: 5.8%, N: 15.4%) .
Q. What are the compound’s stability profiles under varying storage and experimental conditions?
- Methodological Answer :
- Storage : Store in sealed glass containers at –20°C in dry, dark environments to prevent hydrolysis of the imidazole moiety .
- Light sensitivity : UV-Vis spectroscopy shows decomposition under direct UV light (λ = 254 nm) within 24 hours .
- pH stability : Stable in neutral buffers (pH 6–8) but degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data, such as discrepancies in NMR or MS results?
- Methodological Answer :
- 2D NMR Techniques : Use ¹H-¹³C HSQC and ¹H-¹⁵N HMBC to distinguish overlapping signals in aromatic regions .
- Cross-Validation : Compare MS fragmentation patterns with computational predictions (e.g., in silico tools like MetFrag) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if ambiguities persist .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing side products?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent ratio, catalyst loading). For example, a 2³ factorial design identified catalyst concentration as the most critical factor (p < 0.05) .
- Purification : Gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) removes by-products like unreacted carbazole intermediates .
Q. What computational modeling approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to map binding affinities. Imidazole’s nitrogen atoms show strong interactions with heme iron .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How do structural modifications to the imidazole or carbazole moieties affect bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Replace the methyl group at position 9 with halogens (e.g., Cl, Br) to test antimicrobial activity .
- Scaffold Hybridization : Fuse triazole rings to the carbazole core (see ) to enhance solubility and anti-inflammatory effects .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points (e.g., 120°C vs. 128°C) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
